molecular formula C9H10N2O4S B1208816 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid CAS No. 88090-56-6

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid

Cat. No. B1208816
CAS RN: 88090-56-6
M. Wt: 242.25 g/mol
InChI Key: YXWYPKOQIRUVOD-UHFFFAOYSA-N
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Description

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid, also known as MEPDA, is a chemical compound with the CAS Registry Number 88090-56-6 . It has been studied for its potential use in medical treatments .


Synthesis Analysis

The synthesis of MEPDA involves the attachment of 4-[N-2-(mercaptoethyl)]amino-pyridine-2,6-dicarboxylic acid to AlaAlaCys through a disulfide bond to the cysteine residue . This peptide disulfide showed enhanced growth inhibitory properties in Escherichia coli compared to the free sulfhydryl compound .


Chemical Reactions Analysis

MEPDA is utilized by the oligopeptide transport system to gain entry to the cell . Following transport of the peptide, MEPDA is liberated by disulfide exchange reactions with sulfhydryl-containing components of the cell pool . After the cleavage of the disulfide bond, MEPDA is able to cross the cytoplasmic membrane and exit from the cell as a relatively lipophilic uncharged metal chelate .

Scientific Research Applications

1. Microbial Metabolism Studies

The compound 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid (MEPDA) has been studied for its metabolism by bacterial systems. A study on the metabolism of a peptide disulfide containing MEPDA by Escherichia coli revealed that following the transport of the peptide, MEPDA is released and exits the cell as a metal chelate. This process involves peptide transport and disulfide exchange reactions, demonstrating the compound's role in microbial biochemistry (Perry & Gilvarg, 1983).

2. Crystal Engineering and Structural Studies

MEPDA-related compounds have been used in crystal engineering. For instance, the synthesis and analysis of molecular salts of dicarboxylic acids with amino pyridines, including MEPDA derivatives, have provided insights into crystal structures and noncovalent synthons, contributing to our understanding of molecular assembly in solid states (Medishetty et al., 2022).

3. Heterocyclic Chemistry Research

MEPDA and its analogs have been utilized in heterocyclic chemistry research. For example, studies on the reactions of mercapto- and aminopyridines with various compounds have led to the formation of novel heterocyclic systems such as thiazepines, which are significant in the development of new chemical entities (Traven' & Safonova, 1981).

4. Coordination Polymers and Metal-Organic Frameworks

The synthesis of coordination polymers and metal-organic frameworks using MEPDA derivatives has been an area of significant research. These frameworks have applications in material science due to their unique structural and functional properties. Studies have shown the formation of novel coordination modes and 2D/3D networks, providing insights into the design of advanced materials (Gao et al., 2006).

Future Directions

4-Aminopyridine, a related compound, has been suggested as a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . This suggests that MEPDA and similar compounds could potentially have future applications in the treatment of neurological disorders .

properties

IUPAC Name

4-(2-sulfanylethylamino)pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-8(13)6-3-5(10-1-2-16)4-7(11-6)9(14)15/h3-4,16H,1-2H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWYPKOQIRUVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236810
Record name 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid

CAS RN

88090-56-6
Record name 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088090566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Perry, C Gilvarg - Journal of Biological Chemistry, 1983 - ASBMB
The attachment of 4-[N-2-(mercaptoethyl)]aminopyridine-2,6-dicarboxylic acid (MEPDA) to AlaAlaCys through a disulfide bond to the cysteine residue has been described (Boehm, JC, …
Number of citations: 3 www.jbc.org
JC Boehm, WD Kingsbury, D Perry, C Gilvarg - Journal of Biological …, 1983 - Elsevier
We describe a method by which sulfhydryl compounds may be transported into Escherichia coli as the mixed disulfides with a cysteine residue of a di- or tripeptide. Transport occurs …
Number of citations: 23 www.sciencedirect.com
M Nichifor, EH Schacht - Tetrahedron, 1994 - Elsevier
The preparation of di-, tetra- and pentapeptides carrying 5-fluorouracil as an α-substituent of a terminal glycine moiety is described. The dipeptide compounds were synthetized by …
Number of citations: 31 www.sciencedirect.com

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